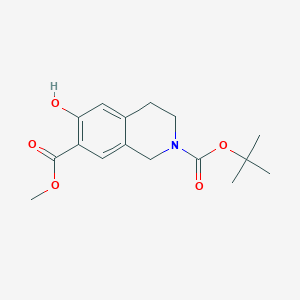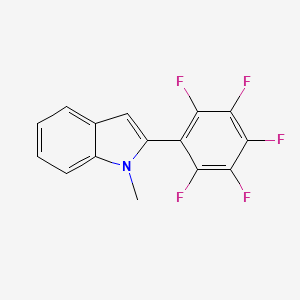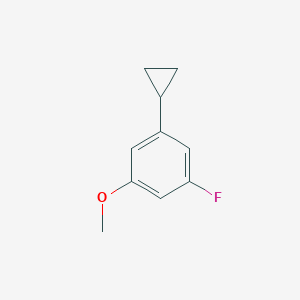![molecular formula C15H7FN2O2 B13704793 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione is a synthetic organic compound with the molecular formula C15H7FN2O2. It is a member of the indoloquinazoline family, characterized by a fused ring system that includes an indole and a quinazoline moiety.
Méthodes De Préparation
The synthesis of 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced indoloquinazoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-Fluoroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with DNA or proteins involved in cell signaling and regulation .
Comparaison Avec Des Composés Similaires
8-Fluoroindolo[2,1-b]quinazoline-6,12-dione can be compared with other indoloquinazoline derivatives, such as:
8-Fluoro-2-methylindolo[2,1-b]quinazoline-6,12-dione: This compound has a similar structure but with a methyl group at the 2-position, which may alter its chemical and biological properties.
Indolo[2,1-b]quinazoline-6,12-dione: The parent compound without the fluorine substitution, which may have different reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H7FN2O2 |
|---|---|
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
8-fluoroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7FN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H |
Clé InChI |
UXBGZQXHNVNPFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)F)C(=O)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)


![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)








![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
